2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC16369044
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O5S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H19N3O5S/c1-28-14-4-5-16-13(11-23-17(16)9-14)6-7-22-19(25)12-24-20(26)18(30-21(24)27)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10- |
| Standard InChI Key | ABDFZKZVQQYQSP-ZDLGFXPLSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=CO4)/SC3=O |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O |
Introduction
Chemical Structure and Molecular Characteristics
The compound 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide features a Z-configuration at the C5 position of the thiazolidinedione ring, confirmed by NMR and X-ray crystallography in analogous structures. Key structural elements include:
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Thiazolidinedione core: A 2,4-dioxo-1,3-thiazolidine ring, which is electron-deficient and prone to nucleophilic attack at the C5 position.
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Furan-2-ylmethylidene substituent: A planar, conjugated system that enhances π-stacking interactions with biological targets .
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6-Methoxyindole moiety: The methoxy group at C6 of the indole ring improves lipid solubility and may influence binding to hydrophobic enzyme pockets .
Molecular Formula: C₂₁H₁₉N₃O₅S
Molecular Weight: 437.46 g/mol
IUPAC Name: 2-[(5Z)-5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
Synthetic Strategies and Optimization
Multi-Step Organic Synthesis
The synthesis of this compound follows a modular approach, as inferred from analogous pathways :
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Formation of the indole intermediate:
6-Methoxyindole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of 6-methoxyindole, achieving yields of 78–85% under optimized conditions (POCl₃/DMF, 0–5°C) . -
Condensation with 3,4,5-trimethoxyaniline:
The aldehyde reacts with 3,4,5-trimethoxyaniline in acetic acid to form an imine intermediate, which is reduced using NaBH₄ in methanol (yield: 65–72%) . -
Thiazolidinedione ring formation:
Mercaptoacetic acid undergoes cyclocondensation with furan-2-carbaldehyde in the presence of nano-CdZr₄(PO₄)₆ under ultrasound irradiation, yielding the (5Z)-5-(furan-2-ylmethylidene)thiazolidine-2,4-dione scaffold (82–89% yield) . -
Final coupling:
The indole-ethylamine intermediate is acylated with chloroacetyl chloride, followed by nucleophilic substitution with the thiazolidinedione moiety using K₂CO₃ in DMF (55–60% yield).
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| 1 | POCl₃/DMF | 0–5°C | 78–85 |
| 2 | NaBH₄/MeOH | RT | 65–72 |
| 3 | Nano-CdZr₄(PO₄)₆ | 50°C (US) | 82–89 |
| 4 | K₂CO₃/DMF | 80°C | 55–60 |
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Thiazolidinedione derivatives with electron-withdrawing groups show Gram-positive antibacterial activity (MIC = 3.91 mg/L) . The 6-methoxy group may improve membrane penetration against Staphylococcus aureus.
Structure-Activity Relationships (SAR)
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Thiazolidinedione core: Essential for hydrogen bonding with kinase ATP pockets .
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Furan substituent: Conjugation stabilizes the Z-configuration, critical for π-π interactions with tyrosine residues.
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6-Methoxyindole: Increases logP by 0.8 compared to non-substituted analogs, enhancing blood-brain barrier permeability .
Pharmacokinetic and Toxicity Considerations
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Solubility: Limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to the hydrophobic indole and furan groups.
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Metabolism: Predicted CYP3A4-mediated oxidation of the furan ring, generating reactive intermediates requiring toxicity screening.
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